molecular formula C6H11ClFNO2 B2412268 3-(Fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2503207-77-8

3-(Fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2412268
CAS No.: 2503207-77-8
M. Wt: 183.61
InChI Key: CIDYXTIWTHMSIP-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H10FNO2·HCl. It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-(Fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • 3-(Chloromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
  • 3-(Bromomethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Comparison

3-(Fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

3-(fluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-3-6(5(9)10)1-2-8-4-6;/h8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDYXTIWTHMSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CF)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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